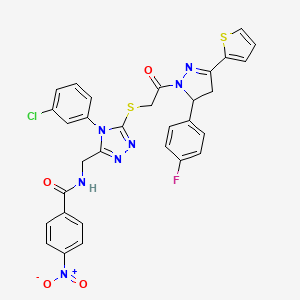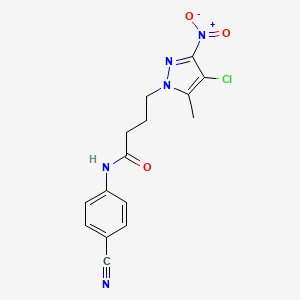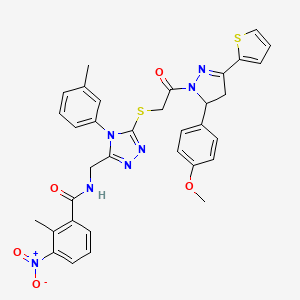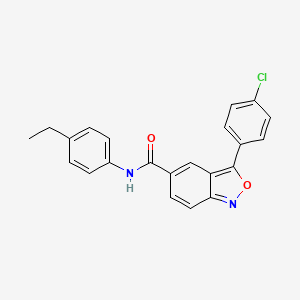![molecular formula C18H19Cl2N5OS B11454638 N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11454638.png)
N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines chlorinated phenyl groups, a methoxy group, and a tetrazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, including the formation of the chlorinated phenyl groups, the introduction of the methoxy group, and the incorporation of the tetrazole ring. Common synthetic routes may involve:
Chlorination: Chlorination of phenyl groups using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: Unique due to its combination of chlorinated phenyl groups, methoxy group, and tetrazole ring.
({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: Similar in structure but may differ in the position of functional groups or the presence of additional substituents.
Uniqueness
The uniqueness of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H19Cl2N5OS |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H19Cl2N5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-15(19)6-7-17(14)26-12-13-4-2-3-5-16(13)20/h2-7,10,21H,8-9,11-12H2,1H3 |
InChI Key |
LSXVZPXFTARLRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate](/img/structure/B11454556.png)
![1-benzyl-6-butyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11454559.png)
![1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11454576.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B11454581.png)

![Ethyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11454602.png)

![2-[(2-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454614.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11454616.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B11454624.png)


![10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one](/img/structure/B11454634.png)
![N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11454640.png)
